molecular formula C14H17N3O4 B1669792 Danegaptide CAS No. 943134-39-2

Danegaptide

Cat. No.: B1669792
CAS No.: 943134-39-2
M. Wt: 291.30 g/mol
InChI Key: BIZKIHUJGMSVFD-MNOVXSKESA-N
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Description

Danegaptide (also known as GAP-134 or ZP1609) is a second-generation, selective, and orally bioavailable small-molecule gap junction modifier . This dipeptide compound enhances gap junction conductance and intercellular coupling, facilitating the direct transfer of ions and small molecules between cells . This mechanism is central to its research value in stabilizing the vasculature and protecting against cell-cell uncoupling and vascular leakage . Originally investigated for cardiology, this compound demonstrated antiarrhythmic properties and reduced atrial fibrillation burden in preclinical models . A 2020 peer-reviewed study also showed it enhances astrocyte gap junctional coupling and reduces infarct volume in a mouse model of ischemic reperfusion brain injury, indicating neuroprotective potential . More recently, its research focus has expanded into ophthalmology. A successfully completed Phase 1b clinical trial in June 2025 investigated oral this compound for non-proliferative diabetic retinopathy (NPDR) with associated edema . The study reported the compound was well-tolerated and showed early signs of clinical activity, including reductions in retinal vascular leakage . Research into this compound offers significant scientific value for understanding the role of gap junctions in cardiovascular, neurological, and retinal vascular diseases. This product is intended for research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZKIHUJGMSVFD-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026039
Record name Danegaptide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943134-39-2
Record name L-Proline, glycyl-4-(benzoylamino)-, (4R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danegaptide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danegaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Danegaptide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANEGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Chemical Naming in Synthesis Documentation

In synthetic documentation, the compound is specifically referenced as:

  • (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid (free acid form)
  • ZP1609 ((2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid) (Zealand Pharma designation)

General Synthetic Approaches

Based on the dipeptide structure of this compound, potential synthetic routes likely involve:

Peptide Coupling Strategy

As a modified dipeptide, the synthesis likely involves peptide coupling reactions between:

  • A suitably protected 4-benzamidopyrrolidine-2-carboxylic acid component
  • An aminoacetic acid (glycine) derivative

Standard peptide coupling reagents such as carbodiimides (DCC, EDC), HOBt/HOAt activators, or alternative coupling methods may be employed to form the amide bonds.

Purification and Stereochemical Resolution

The production of pharmaceutical-grade this compound requires stringent purification processes to achieve high purity.

Chromatographic Techniques

Purification likely involves chromatographic methods including:

  • HPLC with chiral stationary phases for enantiomeric separation
  • Flash column chromatography for intermediate purification

Crystallization and Resolution

For obtaining stereochemically pure this compound:

  • Formation of diastereoisomeric salts using optically active acids (tartaric, diacetyltartaric, ditoluoyltartaric, or camphorsulfonic acid)
  • Fractional crystallization to separate diastereomers
  • Enzymatic resolution techniques

As described in related pharmaceutical synthetic approaches: "The optical isomers can be obtained by resolution of the racemic mixtures according to conventional processes, for example, by the formation of diastereoisomeric salts using an optically active acid or base or formation of covalent diastereomers."

Formulation Preparation Methods

Research Grade Solution Preparation

For laboratory research applications, this compound is typically prepared as stock solutions:

  • Sample solution preparation: 25 μL at 10mM concentration
  • DMSO solubility: 50 mg/mL (152.55 mM)
  • Water solubility: 50 mg/mL (152.55 mM)

For both DMSO and water solutions, sonication is recommended for optimal dissolution.

In Vivo Formulation

For animal studies and clinical investigations, specific formulation methods have been documented:

Standard Formulation Protocol:

  • Prepare DMSO master solution
  • Add PEG300, mix until clarified
  • Add Tween 80, mix until clarified

This formulation approach has been used in various experimental protocols, including stroke models and cardiac studies.

Parenteral Administration Preparation

For intravenous administration in experimental models:

  • Initial injection dose (75 μg/kg body weight) is diluted to 10 mL and administered slowly over one minute
  • Followed by continuous infusion (57 μg/kg/min intravenously)

In alternative dosing protocols for animal models, 300 μg/kg administered via intraperitoneal injection has been documented.

Analytical Methods for Characterization

Chromatographic Analysis

Plasma concentration of this compound is analyzed using:

  • Protein precipitation followed by HPLC-MS/MS
  • This method has been used to monitor pharmacokinetics in both animal and human studies

Mass Spectrometry Analysis

Advanced analytical characterization employed matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI IMS):

MALDI IMS Protocol:

  • Preparation of 2,5-dihydroxybenzoic acid (DHB) matrix (20 mg/mL in 20% ethanol, 15% 100 mM ammonium citrate, and 1% phosphoric acid)
  • Matrix application using automated TM sprayer (8 passes, velocity of 1200 mm/min, flow rate of 0.05 mL/min)
  • Rehydration step using 5% acetic acid solution at 70°C for 3.5 min

This technique has been particularly valuable for detecting this compound within brain tissue sections, confirming successful transport across the blood-brain barrier.

Deuterated Analogue Preparation

A deuterium-labeled version of this compound (this compound-d5) has been synthesized for use in pharmacokinetic and metabolic studies. This analogue has the molecular formula C14H12D5N3O4 with a molecular weight of 296.33.

The incorporation of deuterium atoms provides a traceable version of the compound that maintains similar pharmacological properties while enabling precise quantitation during drug development processes.

Chemical Reactions Analysis

Danegaptide, being a dipeptide, can undergo various chemical reactions typical of peptides. These reactions include:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can occur at the peptide bonds or side chains.

    Substitution: Substitution reactions can modify the functional groups on the amino acids. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diabetic Retinopathy

Danegaptide is currently being investigated for its efficacy in treating diabetic retinopathy (DR), specifically diabetic macular edema (DME). A multicenter, open-label, dose-escalating Phase 1b/2a clinical trial initiated by Breye Therapeutics aims to assess the safety, tolerability, pharmacokinetics, and early biological activity of this compound following oral administration in patients with DME. The trial targets core pathological events in DR such as cell-cell uncoupling and vascular leakage, which are critical for preventing vision loss .

Ischemic Stroke

Research has demonstrated that this compound significantly enhances astrocytic Cx43 coupling, which is vital for neuronal survival during ischemic conditions. In rodent models of ischemia/reperfusion injury, this compound administration resulted in a marked decrease in infarct volume, suggesting its potential as a neuroprotective agent . The ability of this compound to cross the blood-brain barrier further supports its therapeutic applicability in stroke management.

Renal Protection

This compound has shown promise in protecting renal function after ischemia/reperfusion injury. Studies indicate that it can prevent damage induced by TGFβ1 in human proximal tubular epithelial cells by blocking hemichannel-mediated ATP release and restoring tight junction integrity . This protective effect is significant given the high incidence of acute kidney injury associated with surgical procedures and other medical conditions.

Cardiac Applications

This compound was previously evaluated for its potential to protect against cardiac reperfusion injuries in patients with acute myocardial infarction. However, results from a Phase II trial indicated no significant effect compared to placebo on myocardial salvage index, although preclinical studies had suggested beneficial effects . Despite this setback, the compound's anti-arrhythmic properties remain an area of interest for future research.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaStudy FocusKey Findings
Diabetic RetinopathyPhase 1b/2a Clinical TrialInvestigating safety and efficacy; targets vascular leakage and cell death .
Ischemic StrokeRodent ModelsEnhanced Cx43 coupling; reduced infarct volume post-stroke .
Renal ProtectionHuman Proximal Tubular CellsPrevented TGFβ1-induced damage; restored tight junction integrity .
Cardiac ApplicationsPhase II Trial for Myocardial InfarctionNo significant effect on myocardial salvage index; continued interest in anti-arrhythmic effects .

Mechanism of Action

Danegaptide exerts its effects by enhancing gap junction conductance and coupling. It increases the amount of small molecules such as ions, metabolites, and secondary messengers passing from one cell to another. This mechanism is similar to its parent compound, rotigaptide, which is a synthetic antiarrhythmic peptide analogue . This compound specifically enhances connexin43 (Cx43) gap junction conductance, which plays a crucial role in its therapeutic effects .

Comparison with Similar Compounds

Cardiac Protection

  • This compound : Reduces infarct size in mice but failed in a Phase II STEMI trial (NCT01977755) .
  • AAP10 : Reduces cardiac fibrosis in aged mice but lacks clinical data .

Neuroprotection

  • This compound: Reduces infarct volume by 40% in transient middle cerebral artery occlusion (tMCAO) models via enhanced astrocyte GJ coupling .
  • AAP10: Limited evidence in neurological models.

Renal and Metabolic Effects

  • Mirabegron (β3-AR agonist) : Synergizes with this compound to improve insulin sensitivity in adipose tissue .

Clinical Development

  • This compound: Transitioned from cardiovascular to ophthalmology (Phase Ib/IIa trials for diabetic retinopathy; NCT05550685) due to null results in STEMI .
  • Rotigaptide : Discontinued due to pharmacokinetic limitations .

Data Tables

Table 1. Preclinical Efficacy in Stroke Models

Model This compound Effect Rotigaptide Effect References
tMCAO (mice) ↓ Infarct volume by 40% Not tested
pMCAO (mice) No significant protection Not tested

Table 2. Clinical Trial Outcomes

Condition This compound Result Rotigaptide Status
STEMI No improvement in myocardial salvage (Phase II) Discontinued
Diabetic Retinopathy Ongoing Phase Ib/IIa (NCT05550685) N/A

Key Research Findings

  • Concentration-Dependent Effects : this compound enhances GJ coupling in astrocytes at 1 µg/mL but loses efficacy at 10 µg/mL .
  • Tissue-Specific Activity : Effective in retinal and renal cells but inconsistent in cardiac and cerebral ischemia models .

Biological Activity

Danegaptide, also known as ZP1609, is a dipeptide compound that has garnered attention for its potential therapeutic effects in various conditions, particularly in the realms of chronic kidney disease (CKD) and diabetic retinopathy (DR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its implications for future therapies.

This compound functions primarily as a gap junction modulator and hemichannel blocker , particularly affecting connexin proteins. Its biological activity is characterized by several key actions:

  • Inhibition of Hemichannel Activity : this compound has been shown to block hemichannel activity in human proximal tubular epithelial cells (hPTECs), preventing the release of ATP mediated by connexin43 (Cx43) during pathological conditions such as TGFβ1-induced injury .
  • Restoration of Cell Cycle Proteins : The compound has demonstrated the ability to reverse changes in cell cycle proteins associated with cellular senescence and injury. For instance, it reduced the expression levels of p16 and p21, which are typically elevated in TGFβ1-treated cells .
  • Protection Against Inflammation and Fibrosis : this compound mitigates the upregulation of extracellular matrix proteins and inflammatory markers induced by TGFβ1, suggesting a protective role against fibrosis in CKD .

Table 1: Summary of Preclinical Findings on this compound

Study FocusKey FindingsReference
Hemichannel ActivityThis compound blocked carboxyfluorescein dye uptake and ATP release in hPTECs.
Cell Cycle ProteinsReduced expression of senescence markers (p16, p21) in TGFβ1-treated cells.
Junction ProteinsRestored expression of E-cadherin and ZO-1, indicating improved cell adhesion and barrier function.
InflammationDecreased secretion of cytokines and adipokines linked to inflammation.

In rodent models of ischemic stroke, this compound enhanced Cx43 gap junction coupling in astrocytes without affecting hemichannel activity, leading to a significant reduction in infarct volume post-reperfusion . This suggests its neuroprotective potential in stroke therapy.

Clinical Development

This compound is currently under clinical investigation for conditions such as diabetic retinopathy. A Phase 1b/2a trial is assessing its safety, tolerability, pharmacokinetics (PK), and early biological activity following oral administration in patients with diabetic macular edema (DME) . The drug aims to address critical pathological processes such as vascular leakage and cell death associated with DR.

Table 2: Overview of Clinical Trials Involving this compound

Trial PhaseConditionObjectivesStatus
Phase 1b/2aDiabetic Macular EdemaEvaluate safety, tolerability, PK, and biological activity after oral dosing.Ongoing
Phase IIDiabetic RetinopathyAssess efficacy in preventing vision loss due to macular edema.Ongoing

Case Studies

In a recent study involving hPTECs treated with TGFβ1, co-incubation with this compound not only restored normal levels of key proteins but also improved cellular integrity by enhancing tight junctions. These findings highlight the compound's potential utility in treating renal fibrosis associated with CKD .

Q & A

Q. What is the mechanistic basis of Danegaptide’s pharmacological activity in gap junction modulation?

this compound functions as a gap junction modifier, enhancing intercellular communication by stabilizing connexin-43 channels. Preclinical studies in diabetic retinopathy (DR) models demonstrate its role in reducing vascular leakage and apoptosis via improved endothelial cell coupling . Methodologically, researchers should employ in vitro assays (e.g., fluorescence recovery after photobleaching [FRAP]) to quantify gap junction permeability and validate findings in animal models (e.g., streptozotocin-induced diabetic rats) .

Q. How do pharmacokinetic properties of this compound influence dosing strategies in clinical research?

this compound exhibits rapid absorption and renal clearance, with a half-life of ~2–3 hours in humans. Phase 1 trials utilized dose-escalation designs (e.g., 5–50 mg oral doses) to establish safety and optimal plasma concentrations . Researchers should incorporate population pharmacokinetic modeling to account for inter-individual variability, particularly in patients with renal impairment .

Q. What experimental models are most appropriate for studying this compound’s efficacy in diabetic complications?

Key models include:

  • In vitro : High-glucose-treated retinal endothelial cells to assess vascular permeability .
  • In vivo : Rodent models of ischemia/reperfusion injury (e.g., coronary or renal artery occlusion) to evaluate cytoprotection .
  • Clinical : Phase 1b/2a trials in diabetic macular edema (DME) patients using optical coherence tomography (OCT) to quantify edema reduction .

Advanced Research Questions

Q. How can contradictory efficacy data across disease models be resolved?

Example: this compound reduced infarct size in preclinical myocardial ischemia models but showed no significant benefit in a Phase 2 STEMI trial .

  • Analytical approach : Compare dosing windows (preclinical: pre-ischemia administration vs. clinical: post-reperfusion), and assess biomarker sensitivity (e.g., cardiac MRI vs. serum troponin) .
  • Experimental redesign : Use human-induced pluripotent stem cell-derived cardiomyocytes to bridge interspecies differences in connexin-43 expression .

Q. What methodologies address translational challenges in this compound research?

  • Interspecies variability : Conduct parallel studies in animal models and human tissues (e.g., donor retinal explants) to validate target engagement .
  • Clinical endpoints : Use quantitative endpoints like the Diabetic Retinopathy Severity Scale (DRSS) in trials, as qualitative endpoints (e.g., symptom relief) lack sensitivity .

Q. How should researchers analyze conflicting data on this compound’s renal protective effects?

A 2016 study found no improvement in kidney function after ischemia/reperfusion injury in pigs , while preclinical DR models show vascular stabilization .

  • Methodological reconciliation : Evaluate model relevance (e.g., acute vs. chronic injury) and tissue-specific connexin isoforms.
  • Data triangulation : Combine transcriptomic analysis (e.g., RNA-seq of renal tissues) with functional assays (e.g., glomerular filtration rate measurements) .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?

  • Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., OCT-measured retinal thickness over time) .
  • For small-sample preclinical data, apply Bayesian hierarchical models to estimate effect sizes with greater precision .

Q. How can researchers mitigate bias in this compound clinical trials?

  • Blinding : Implement double-dummy designs in placebo-controlled trials to maintain blinding during dose adjustments .
  • Endpoint adjudication : Use centralized committees to standardize outcomes like DRSS scores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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